molecular formula C14H17N3O4S B11073662 N-(2-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}ethyl)acetamide

N-(2-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}ethyl)acetamide

Cat. No.: B11073662
M. Wt: 323.37 g/mol
InChI Key: AUQPEZFKFVXYTM-UHFFFAOYSA-N
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Description

N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is a compound that features a sulfonamide group linked to an oxazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE typically involves the reaction of an aromatic amine with acrylic acid under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered and purified . Another method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit bacterial enzymes, while the oxazole ring can interact with various biological receptors . These interactions can disrupt essential biological processes, leading to antimicrobial or anticancer effects .

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-[2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]ethyl]acetamide

InChI

InChI=1S/C14H17N3O4S/c1-10-9-14(16-21-10)17-22(19,20)13-5-3-12(4-6-13)7-8-15-11(2)18/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

AUQPEZFKFVXYTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C

Origin of Product

United States

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